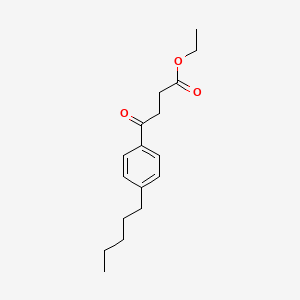

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.88 | t (J=6.8 Hz) | 3H | Pentyl CH₃ |

| 1.26 | t (J=7.1 Hz) | 3H | Ethyl CH₃ |

| 1.30-1.65 | m | 8H | Pentyl CH₂ |

| 2.50 | t (J=7.3 Hz) | 2H | C3-H₂ (β to ketone) |

| 2.92 | t (J=7.3 Hz) | 2H | C2-H₂ (α to ketone) |

| 4.13 | q (J=7.1 Hz) | 2H | Ethyl CH₂ |

| 7.28 | d (J=8.2 Hz) | 2H | Aromatic H-2, H-6 |

| 7.64 | d (J=8.2 Hz) | 2H | Aromatic H-3, H-5 |

¹³C NMR (101 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 14.1 | Ethyl CH₃ |

| 22.6 | Pentyl CH₂ |

| 29.3 | Pentyl CH₂ |

| 31.8 | Pentyl CH₂ |

| 36.2 | C3 (β to ketone) |

| 42.7 | C2 (α to ketone) |

| 60.9 | Ethyl CH₂ |

| 128.1 | Aromatic C-2, C-6 |

| 129.8 | Aromatic C-3, C-5 |

| 136.4 | Aromatic C-1 |

| 145.2 | Aromatic C-4 |

| 172.4 | Ester C=O |

| 200.1 | Ketone C=O |

Infrared (IR) Vibrational Mode Assignments

FT-IR (ATR, cm⁻¹):

| Wavenumber | Intensity | Assignment |

|---|---|---|

| 1715 | vs | ν(C=O) ketone |

| 1738 | vs | ν(C=O) ester |

| 1264 | s | ν(C-O) ester |

| 1172 | m | δ(CH) aromatic |

| 2925 | s | ν(CH) aliphatic |

| 2854 | s | ν(CH) aliphatic |

| 1602 | w | ν(C=C) aromatic |

The 15 cm⁻¹ separation between ketone (1715 cm⁻¹) and ester (1738 cm⁻¹) carbonyl stretches confirms minimal electronic conjugation between the two groups.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV, m/z):

| m/z | Relative Intensity (%) | Fragment Ion |

|---|---|---|

| 276 | 12 | [M]⁺- |

| 231 | 100 | [M-OCH₂CH₃]⁺ |

| 203 | 45 | [M-C₅H₁₁]⁺ |

| 175 | 28 | [M-C₅H₁₁-CO]⁺ |

| 105 | 62 | [C₆H₅CO]⁺ |

| 77 | 33 | [C₆H₅]⁺ |

Structure

2D Structure

属性

IUPAC Name |

ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20-4-2/h8-11H,3-7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILMNOLQUNDRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645768 | |

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-53-5 | |

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of Grignard Reagent

- Starting materials: 4-n-pentylphenyl bromide (beta-bromine ethylbenzene analog with pentyl substitution) and magnesium metal.

- Solvent system: Methyl tertiary butyl ether (MTBE) mixed with a thinner (e.g., isopropyl ether or tetrahydrofuran) in a volume ratio of 0 to 0.25:1.

- Conditions: The reaction is carried out under nitrogen atmosphere to maintain anhydrous and anaerobic conditions, at temperatures between 30°C and 60°C.

- Procedure: Magnesium is activated with a small amount of iodine and a portion of the aryl bromide in tetrahydrofuran to initiate the reaction. Then, the remaining aryl bromide dissolved in MTBE and thinner is added dropwise over 1 to 12 hours, maintaining the temperature at 50-60°C. This forms the Grignard reagent solution.

Addition Reaction with Oxalic Acid Diethyl Ester

- Reagents: The freshly prepared Grignard reagent is added to oxalic acid diethyl ester.

- Solvent: Ether or isopropyl ether.

- Conditions: The addition is performed at low temperatures, typically between -30°C and 50°C, often around -5°C to -10°C, over 1 to 15 hours.

- Outcome: The Grignard reagent adds to the oxalate ester, forming an intermediate adduct that is insoluble in the reaction solvent, which helps prevent side reactions.

Acid Hydrolysis and Work-up

- Hydrolysis: The reaction mixture is treated with aqueous hydrochloric acid (10% HCl) at 0-20°C, preferably 5-15°C, for 0.1 to 1 hour to hydrolyze the intermediate to the keto-ester.

- Neutralization and washing: The acidic mixture is neutralized with sodium bicarbonate solution, washed with saturated salt solution, and dried over anhydrous sodium sulfate.

- Isolation: The product is concentrated under reduced pressure to yield Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate with yields typically exceeding 80%.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | 4-n-pentylphenyl bromide, Mg, MTBE + thinner | 30 - 60 | 1 - 12 | - | Nitrogen atmosphere, anhydrous conditions |

| Addition to oxalate ester | Oxalic acid diethyl ester, ether/isopropyl ether | -30 to 50 | 1 - 15 | - | Low temperature to avoid side reactions |

| Acid hydrolysis | 10% HCl aqueous solution | 0 - 20 | 0.1 - 1 | - | Hydrolysis to keto-ester |

| Work-up and isolation | NaHCO3 neutralization, washing, drying | Ambient | - | 80 - 88 | High purity product |

Research Findings and Analysis

- The Grignard reaction step is critical and requires strict control of moisture and oxygen to prevent reagent decomposition and side reactions. The use of MTBE with a small amount of thinner improves solubility and reaction control, leading to higher yields and safer operation.

- The addition reaction benefits from low temperatures to maintain the stability of the intermediate and prevent overreaction or polymerization.

- The hydrolysis step is optimized at low temperatures to minimize decomposition of the keto-ester product.

- The overall synthetic route is noted for its short cycle time , high yield (above 80%) , and cost-effectiveness compared to alternative methods such as aldol condensation or acetic anhydride routes.

- The method avoids harsh conditions and complex purification steps, making it suitable for scale-up in pharmaceutical intermediate production.

化学反应分析

Types of Reactions

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-4-(4-n-pentylphenyl)butanoic acid.

Reduction: Formation of 4-hydroxy-4-(4-n-pentylphenyl)butyrate.

Substitution: Formation of various esters and amides depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C18H26O3

- Molecular Weight: 302.39 g/mol

- Structural Features:

- Contains a 4-n-pentylphenyl substituent.

- Exhibits both lipophilic and polar characteristics due to the presence of the n-pentyl group and the ester functionality.

Pharmaceutical Applications

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate has shown promise in various pharmaceutical applications:

Drug Development

The compound's unique structure allows it to interact with biological membranes effectively, making it a candidate for drug development. Its lipophilicity may enhance its bioavailability, potentially leading to improved therapeutic efficacy for various conditions.

Synthetic Intermediates

This compound can serve as a synthetic intermediate in organic chemistry. Its functional groups allow for various chemical transformations, including:

- Reduction: Can be reduced to alcohols using lithium aluminum hydride.

- Oxidation: Potentially oxidized to more complex structures using reagents like potassium permanganate.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the unique properties of this compound.

| Compound Name | Structural Feature | Potential Application |

|---|---|---|

| Ethyl 4-oxo-4-(p-tolyl)butyrate | Para-methylphenyl group | Anticancer research |

| Ethyl 4-oxo-4-(phenoxyphenyl)butyrate | Phenoxy substituent | Antimicrobial activity |

| Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate | Diethylamino group | Neurological studies |

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile:

- Preliminary studies suggest low acute toxicity via oral routes.

- Skin irritation potential was noted, indicating the need for careful handling in laboratory settings.

Future Research Directions

Given its promising properties, future research should focus on:

- Biological Activity Assessment: Conducting in vitro and in vivo studies to evaluate pharmacological effects.

- Mechanistic Studies: Understanding the molecular mechanisms through which this compound may exert therapeutic effects.

- Formulation Development: Exploring its use in drug formulations to enhance delivery and efficacy.

作用机制

The mechanism of action of ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate respiratory activity by stimulating the central nervous system. The compound may interact with receptors and enzymes involved in respiratory regulation, leading to increased respiratory rate and reduced fatigue .

相似化合物的比较

Alkyl-Substituted Phenyl Derivatives

Compounds with alkyl substituents on the phenyl ring exhibit variations in steric bulk and electronic effects. Key examples include:

Comparison :

Halogenated and Fluorinated Derivatives

Electron-withdrawing substituents, such as halogens or trifluoromethyl groups, alter electronic properties and stability:

Comparison :

- Electronic Effects : Fluorinated groups increase electronegativity, stabilizing the ketone moiety and enhancing resistance to hydrolysis compared to alkyl-substituted analogues .

- Applications: Halogenated derivatives are prioritized in agrochemicals, whereas the target compound’s non-halogenated structure may favor biocompatible applications.

Heteroaromatic Analogues

Substitution with heteroaromatic rings introduces unique reactivity and solubility profiles:

Comparison :

- Reactivity : Heteroatoms (N, O, S) enable coordination chemistry or catalytic interactions, unlike the purely hydrocarbon-based target compound.

- Flavor/Fragrance Use: Simpler esters like ethyl butyrate (C₆H₁₂O₂) dominate flavor industries (e.g., pineapple, grapefruit notes ), whereas the target’s larger structure limits volatility and flavor utility.

Key Research Findings

- Thermal Stability : Fluorinated derivatives exhibit superior thermal stability (e.g., ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butyrate) compared to alkylated analogues, making them suitable for high-temperature processes .

- Synthetic Challenges : Longer alkyl chains (e.g., pentyl) in the target compound may necessitate optimized coupling conditions to mitigate steric hindrance .

- Toxicity : Halogenated variants (e.g., dichlorophenyl derivatives) require careful handling due to moderate toxicity, whereas the target compound’s safety profile remains understudied .

生物活性

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and features a distinctive structure characterized by an ethyl ester group, a ketone functional group, and a para-n-pentylphenyl substituent. This structural arrangement enhances its lipophilicity, potentially influencing its interaction with biological membranes and cellular targets.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in various physiological processes. Research suggests that it may act as a respiratory stimulant , modulating respiratory activity by stimulating the central nervous system. This effect could lead to increased respiratory rates and reduced feelings of fatigue, making it a candidate for further pharmacological exploration.

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

Research Applications

This compound serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry:

- Lead Compound for Drug Development : Its unique structure may guide the development of new drugs targeting specific biological pathways.

- Synthesis of Complex Organic Molecules : It is utilized as an intermediate for synthesizing more complex organic compounds, which can have diverse applications in pharmaceuticals and specialty chemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-oxo-4-phenylbutyrate | Lacks pentyl substitution | Different chemical properties; less lipophilic |

| Ethyl 4-oxo-4-(4-methylphenyl)butyrate | Contains a methyl group | Variations in reactivity; potential differences in biological activity |

The presence of the n-pentyl group enhances lipophilicity compared to its analogs, which may influence its pharmacokinetic properties and interaction with biological systems.

Study on Respiratory Stimulation

A study focusing on the respiratory effects of similar compounds indicated that modifications in the alkyl chain length significantly affect their stimulatory effects on respiration. This compound's n-pentyl group may enhance its efficacy compared to shorter-chain analogs.

Antimicrobial Activity Assessment

Although direct studies on this compound's antimicrobial properties are scarce, related compounds have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future studies should aim to evaluate the minimum inhibitory concentration (MIC) values for this compound against various pathogens to establish its potential as an antimicrobial agent .

常见问题

Q. What are the recommended synthetic routes for Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via Claisen condensation between ethyl acetoacetate and a 4-n-pentylphenyl-substituted carbonyl derivative (e.g., 4-n-pentylbenzoyl chloride) under acidic or basic catalysis. For example:

- Step 1: React ethyl acetoacetate with 4-n-pentylbenzoyl chloride in anhydrous ethanol, using a catalytic amount of concentrated sulfuric acid (H₂SO₄) at reflux (~80–100°C) for 12–24 hours .

- Step 2: Purify the product via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Optimization: Monitor reaction progress using thin-layer chromatography (TLC) . Adjust molar ratios (e.g., 1:1.2 for ethyl acetoacetate:acyl chloride) to minimize side products. Use inert atmospheres (N₂) to prevent oxidation of the pentyl chain.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identify proton environments (e.g., ester carbonyl at δ ~170–175 ppm, aromatic protons at δ ~6.5–7.5 ppm) and confirm the 4-n-pentylphenyl substituent (pentyl chain signals at δ ~0.8–1.5 ppm) .

- GC-MS : Determine purity and molecular ion peak (expected m/z ~318 for C₁₈H₂₆O₃). Compare retention times with standards .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₆O₃ | |

| Boiling Point (estimated) | ~345–360°C (similar to analogs) | |

| Solubility | Lipophilic (soluble in DMSO, EtOAc) |

Q. What are the potential research applications of this compound in organic chemistry?

Methodological Answer:

- Pharmaceutical intermediates : The 4-oxobutanoate moiety is a precursor for β-keto ester derivatives used in heterocyclic synthesis (e.g., pyrazolones, quinolones) .

- Ligand design : The aryl group may coordinate to transition metals in catalysis. Test via UV-Vis titration with metal salts (e.g., Cu²⁺, Pd²⁺) .

- Polymer science : Use as a monomer for polyester derivatives; evaluate thermal stability via TGA/DSC .

Advanced Research Questions

Q. How does hydrolytic stability of this compound vary under acidic/basic conditions, and how can degradation be monitored?

Methodological Answer:

- Experimental design : Prepare solutions in pH 2 (HCl), pH 7 (buffer), and pH 12 (NaOH). Incubate at 25°C and 40°C.

- Analysis : Use HPLC-MS at intervals (0, 24, 48 hrs) to quantify degradation products (e.g., 4-n-pentylphenylbutyric acid). Calculate half-life (t₁/₂) using first-order kinetics .

- Findings : Esters typically hydrolyze faster under basic conditions. The bulky 4-n-pentylphenyl group may sterically hinder hydrolysis compared to simpler analogs (e.g., ethyl 4-oxo-4-phenylbutyrate) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Multi-method validation :

- Shake-flask method : Saturate solvent (e.g., water, ethanol, hexane) with compound, filter, and quantify via UV-Vis (λ ~260 nm) .

- Thermodynamic modeling : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility .

- NMR spectroscopy : Compare solubility in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) via signal intensity .

- Common pitfalls : Impurities (e.g., residual starting materials) may skew results. Purify via recrystallization before testing.

Q. What strategies mitigate side reactions during functionalization of the 4-oxobutanoate core?

Methodological Answer:

- Protecting groups : Temporarily protect the ketone with ethylene glycol (forming a ketal) before performing nucleophilic substitutions on the ester .

- Low-temperature reactions : Conduct Grignard additions at −78°C (dry ice/acetone bath) to reduce enolate formation .

- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic aromatic substitution on the 4-n-pentylphenyl ring .

Q. Key Challenges & Contradictions in Literature

- Stereochemical outcomes : Some studies report racemization during ester hydrolysis, while others note retention of configuration. Verify via chiral HPLC or polarimetry .

- Thermal decomposition : Conflicting TGA data may arise from varying heating rates. Standardize protocols (e.g., 10°C/min under N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。